molecular formula C16H17NO2 B8780377 Ethyl 4-(benzylamino)benzoate

Ethyl 4-(benzylamino)benzoate

Cat. No. B8780377
M. Wt: 255.31 g/mol
InChI Key: PKQFILWCWUDHRT-UHFFFAOYSA-N
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Description

Ethyl 4-(benzylamino)benzoate is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(benzylamino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(benzylamino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

ethyl 4-(benzylamino)benzoate

InChI

InChI=1S/C16H17NO2/c1-2-19-16(18)14-8-10-15(11-9-14)17-12-13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3

InChI Key

PKQFILWCWUDHRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The general procedure under argon was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (425 mg, 2.00 mmol), benzylamine (131 μL, 1.20 mmol), ethyl 4-iodobenzoate (167 μl, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and ethanol (1.0 mL). Column chromatography using a solvent mixture (hexane/ethyl acetate 5/1, Rf=0.4) afforded ethyl 4-(N-benzyl)aminobenzoate (113 mg, 50% isolated yield) as light yellow solid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Albright, J. D.; DeVries, V. G.; Largis, E. E.; Miner, T. G. Reich, M. F.; Schaffer, S.; Shepherd, R. G.; Upeslacis, J. J. Med. Chem. 1983, 26, 1378-1393; and Onaka, M.; Umezono, A.; Kawai, M.; Izumi, Y. J. Chem. Soc., Chem. Commun. 1985, 1202-1203.
Name
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
131 μL
Type
reactant
Reaction Step Two
Quantity
167 μL
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Quantity
10 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
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0 (± 1) mol
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solvent
Reaction Step Six
Quantity
1 mL
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solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A mixture of 16.5 g. of ethyl p-aminobenzoate, 8.55 g. of benzyl bromide and 45 ml. of hexamethylphosphorimide are heated in an oil bath at 110° C. for 20 hours. The mixture is diluted with water, chilled, filtered and the solid washed with water to give tan crystals, m.p. 90°-93° C. A sample is recrystallized from ethanol to give tan crystals, m.p. 96°-97° C.
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexamethylphosphorimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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